Glimepiride-d5

説明

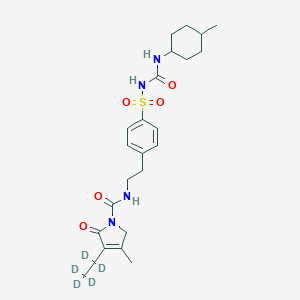

Structure

3D Structure

特性

IUPAC Name |

3-methyl-N-[2-[4-[(4-methylcyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-5-oxo-4-(1,1,2,2,2-pentadeuterioethyl)-2H-pyrrole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N4O5S/c1-4-21-17(3)15-28(22(21)29)24(31)25-14-13-18-7-11-20(12-8-18)34(32,33)27-23(30)26-19-9-5-16(2)6-10-19/h7-8,11-12,16,19H,4-6,9-10,13-15H2,1-3H3,(H,25,31)(H2,26,27,30)/i1D3,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIGIZIANZCJQQY-SGEUAGPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1028809-90-6 | |

| Record name | 3-methyl-N-[2-[4-[(4-methylcyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-5-oxo-4-(1,1,2,2,2-pentadeuterioethyl)-2H-pyrrole-1-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Isotopic Characterization of Glimepiride D5

Synthetic Methodologies for Deuterium (B1214612) Incorporation into Glimepiride (B1671586) Scaffold

The synthesis of Glimepiride-d5 involves the selective introduction of deuterium atoms into the glimepiride structure. Glimepiride is chemically known as 1-[[4-[2-(3-Ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]phenyl]sulfonyl]-3-(trans-4-methylcyclohexyl)urea. synzeal.comsci-hub.se this compound is specifically labeled with five deuterium atoms on the ethyl group of the 3-ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxamide moiety. synzeal.com

The synthesis of Glimepiride and its intermediates has been reported through various routes. researchgate.netgoogle.com Modifications of these known routes are often employed for the introduction of stable isotopes. researchgate.net One key intermediate in the synthesis of glimepiride is 3-ethyl-4-methyl-2-oxo-3-pyrroline-1-(N-phenethyl)-formamide, which can be synthesized by reacting 3-ethyl-4-methyl-2-pyrrolinone with phenethylisocyanate. google.com To synthesize this compound with deuterium on the ethyl group, a deuterated precursor containing the ethyl-d5 moiety would be required.

Regioselective Deuteration Approaches for Specific Labeling (e.g., ethyl-d5 position)

Regioselective deuteration aims to incorporate deuterium at specific, desired positions within a molecule while leaving other hydrogen atoms untouched. For this compound, the target is the ethyl group. Achieving regioselective deuteration often involves tailored synthetic strategies or the use of specific catalysts and reaction conditions. Hydrogen isotope exchange (HIE) is a versatile method for introducing deuterium into organic compounds, and palladium-catalyzed HIE has been used for regioselective deuteration of sulfonamides at the ortho-position. researchgate.net While this example pertains to a different part of a sulfonamide structure, it illustrates the principle of using catalysts and controlled conditions for site-specific deuteration.

For the ethyl-d5 labeling in Glimepiride, the deuteration would likely be introduced during the synthesis of the 3-(ethyl-d5)-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxamide building block. This could involve starting with a commercially available deuterated precursor like ethyl-d5 iodide or bromide and incorporating it into the synthesis sequence at an appropriate step. Alternatively, a late-stage deuteration of the ethyl group in a glimepiride precursor or the final molecule might be attempted, although achieving high regioselectivity at this position could be challenging and might require specific catalytic systems.

Reaction Conditions and Yield Optimization in Deuterated Synthesis

Optimizing reaction conditions for deuterated synthesis is crucial to ensure high isotopic enrichment and acceptable chemical yield. Factors such as temperature, pressure, reaction time, solvent choice, catalyst concentration, and the source and concentration of the deuterating agent (e.g., D₂O, deuterated solvents, deuterium gas) must be carefully controlled. The incorporation of heavy isotopes can sometimes influence reaction rates and equilibria compared to their non-labeled counterparts, necessitating optimization to maximize the yield of the desired deuterated product.

Specific details on the reaction conditions and yields for the synthesis of this compound are not widely available in the provided search results, as this information is often proprietary to manufacturers of labeled compounds. However, general principles of organic synthesis and isotopic labeling apply. For instance, a certificate of analysis for rac trans-Hydroxy this compound mentions the product source as synthetic and lists the appearance, melting point, and purity data, but not the detailed synthetic procedure or yield lgcstandards.com. Another source lists Glimepiride D5 as available via custom synthesis, indicating specialized procedures are involved. synzeal.com

Advanced Spectroscopic Techniques for Characterization of Deuterium Enrichment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position and Purity Confirmation

NMR spectroscopy is a powerful tool for determining the structural identity and purity of organic molecules, including the precise location of deuterium atoms. ncl.res.in Both ¹H NMR and ²H NMR (deuterium NMR) are essential for characterizing deuterated compounds.

In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the ethyl group that have been replaced by deuterium will show a significant decrease in intensity or disappear entirely compared to the spectrum of unlabeled glimepiride. The degree of reduction in signal intensity can be used to estimate the level of deuterium incorporation at that position. lgcstandards.com

²H NMR spectroscopy directly detects deuterium nuclei. A ²H NMR spectrum of this compound will show signals only for the positions where deuterium atoms are present. The chemical shifts of these signals will correspond to the specific environment of the deuterated ethyl group, confirming the regioselectivity of the labeling. The integral of these signals can provide quantitative information about the isotopic enrichment at each deuterated position. A certificate of analysis for rac trans-Hydroxy this compound indicates that ¹H NMR and MS were used for determining identity and confirming the structure. lgcstandards.com

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity and Molecular Weight Determination

Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), is critical for determining the molecular weight and isotopic purity of this compound. HRMS provides accurate mass measurements that can distinguish between molecules with different isotopic compositions.

The theoretical molecular weight of unlabeled Glimepiride (C₂₄H₃₄N₄O₅S) is approximately 490.62 g/mol . wikidata.orgfishersci.casciex.com The molecular formula of this compound, with five deuterium atoms (²H) replacing five hydrogen atoms (¹H) on the ethyl group, is C₂₄H₂₉D₅N₄O₅S. Since deuterium has a mass of approximately 2.014 Da compared to hydrogen's 1.008 Da, the molecular weight of this compound is approximately 490.62 - (5 * 1.008) + (5 * 2.014) = 495.65 g/mol . synzeal.comscbt.com

HRMS analysis of this compound will show a prominent molecular ion peak corresponding to this higher molecular weight. The isotopic purity is determined by analyzing the relative abundance of ions with different numbers of deuterium atoms (d0, d1, d2, d3, d4, d5, etc.). A high isotopic purity for this compound would be indicated by a dominant peak at the expected m/z ratio for the d5 species, with minimal signals corresponding to lower levels of deuteration. A certificate of analysis for rac trans-Hydroxy this compound reports an isotopic purity of 99.2%, with a normalized intensity of 97.89% for the d5 species. lgcstandards.com HRMS is a standard technique used for the characterization of isotopic-labeled chemicals. rsc.orgsciex.comsciex.com

Vibrational Spectroscopy (IR, Raman) for Structural Analysis of Deuterated Analogues

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide information about the functional groups and molecular structure of a compound based on its vibrational modes. Deuterium substitution affects the mass of the atoms involved in vibrations, leading to shifts in the frequencies of the corresponding vibrational modes.

Comparing the IR or Raman spectrum of this compound to that of unlabeled glimepiride can provide confirmatory evidence of deuterium incorporation, particularly in the region of the spectrum corresponding to C-H stretching and bending vibrations of the ethyl group. The C-D vibrations typically appear at lower frequencies than the corresponding C-H vibrations. scm.com While IR spectroscopy has been used to characterize different polymorphic forms of glimepiride and study interactions researchgate.netresearchgate.net, specific details on the IR or Raman spectral changes induced by deuterium labeling in this compound were not extensively found in the provided search results. However, these techniques are generally applicable for structural analysis of deuterated analogues. msu.ru

Data Table: Spectroscopic Characterization Data (Example based on available data)

| Technique | Parameter | Glimepiride (Unlabeled) | This compound (Ethyl-d5) | Notes | Source |

| HRMS | Molecular Weight (Theoretical) | 490.62 | 495.65 | Calculated based on molecular formula. | synzeal.comwikidata.orgfishersci.casciex.comscbt.com |

| HRMS | Isotopic Purity | N/A | 99.2% (rac trans-Hydroxy this compound) | Based on mass distribution observed. | lgcstandards.com |

| HRMS | Normalized Intensity (d5) | N/A | 97.89% (rac trans-Hydroxy this compound) | Percentage of molecules with 5 deuterium. | lgcstandards.com |

| ¹H NMR | Ethyl group signals | Present | Reduced intensity or absent | Indicates replacement of protons by deuterium. | lgcstandards.comresearchgate.net |

| ²H NMR | Ethyl group signals | Absent | Present | Confirms deuterium position. | N/A |

Detailed Research Findings (Based on available information):

Analytical Methodologies Utilizing Glimepiride D5 As an Internal Standard

Principles of Stable Isotope-Labeled Internal Standard Application in Quantitative Analytical Chemistry

Stable isotope-labeled (SIL) internal standards, such as glimepiride-d5, are widely considered the preferred choice in quantitative bioanalysis using LC-MS, although deuterium (B1214612) labeling can sometimes lead to unexpected behavior like differences in retention times or recoveries compared to the analyte. scispace.comwaters.com The fundamental principle behind using a SIL internal standard is that it behaves virtually identically to the analyte throughout the analytical process, from sample preparation to detection. scispace.comnih.gov This includes similar extraction efficiencies, chromatographic behavior, and ionization characteristics in the mass spectrometer. waters.comnih.gov By adding a known amount of the SIL internal standard to each sample, including calibration standards, quality control samples, and unknown samples, the ratio of the analyte signal to the internal standard signal can be used for quantification. nih.gov This ratio helps to compensate for variations that may occur during sample processing and analysis. scispace.com

Compensation for Matrix Effects in Complex Biological Samples

Complex biological matrices, such as plasma or serum, contain numerous endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer. This phenomenon, known as matrix effect, can lead to either ion suppression or enhancement, significantly impacting the accuracy of quantification. waters.comijpras.comscirp.org Because a stable isotope-labeled internal standard like this compound co-elutes with the analyte and has similar physicochemical properties, it experiences a comparable degree of matrix effect. waters.comnih.gov By monitoring the ratio of the analyte signal to the internal standard signal, the matrix effect is effectively normalized, leading to more accurate and reliable results. waters.comnih.gov While SIL internal standards are generally effective at compensating for matrix effects, it's important to note that under certain conditions, particularly with significant matrix effects, the analyte/internal standard response ratio may not remain constant, which is crucial for a robust method. waters.com

Enhancement of Analytical Precision and Accuracy

The use of a stable isotope-labeled internal standard significantly enhances the precision and accuracy of quantitative analytical methods. scispace.com Variations introduced during sample preparation steps, such as extraction losses, evaporation, or inconsistencies in reconstitution volume, affect both the analyte and the internal standard proportionally. scispace.comnih.gov Similarly, variations in instrument performance, such as injection volume fluctuations or changes in ionization efficiency, are also accounted for by the internal standard. scispace.com By using the analyte-to-internal standard peak area ratio for quantification, these variations are minimized, resulting in improved reproducibility (precision) and closer agreement with the true concentration (accuracy). scispace.com Studies have shown that the variance in results is significantly lower when using a SIL internal standard compared to using an analogous internal standard. scispace.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development for Glimepiride (B1671586) and this compound

LC-MS/MS is a powerful and widely used technique for the quantitative determination of drugs in biological matrices due to its high sensitivity and selectivity. nih.govajpaonline.com The development of a robust LC-MS/MS method for glimepiride utilizing this compound as an internal standard involves optimizing several parameters, including chromatographic separation and mass spectrometric detection. researchgate.netiosrjournals.org

Chromatographic Separation Optimization

Effective chromatographic separation is crucial in LC-MS/MS to separate the analyte and internal standard from matrix components that could cause interference and matrix effects. waters.comijpras.com The goal is typically to achieve good peak shape, adequate retention, and separation from endogenous interferences within a reasonable run time.

Selection of Stationary Phases (e.g., C18 columns)

Reversed-phase liquid chromatography is commonly employed for the analysis of glimepiride and its internal standard. C18 columns are frequently the stationary phase of choice due to their versatility and ability to retain a wide range of nonpolar and moderately polar compounds like glimepiride. researchgate.netiosrjournals.orgijpras.comlongdom.orgimpactfactor.org Various C18 column dimensions and particle sizes (e.g., 50 mm x 2.1 mm, 1.7 µm; 150 mm x 4.6 mm, 5 µm; 4.6 mm × 100 mm, 3.5 µm) have been reported in methods for glimepiride analysis, with smaller particle sizes used in ultra-high performance liquid chromatography (UHPLC) for faster separation and increased efficiency. researchgate.netijpras.comnih.gov The selection of a specific C18 column depends on the desired resolution, sensitivity, and analysis time.

Mobile Phase Composition and Gradient Elution Strategies

The mobile phase composition plays a critical role in achieving optimal separation of glimepiride and this compound from the matrix and potential interferences. Mobile phases typically consist of a mixture of an aqueous component and an organic solvent. Common organic solvents used include acetonitrile (B52724) and methanol. researchgate.netiosrjournals.orgijpras.comlongdom.orgimpactfactor.orgresearchgate.net The aqueous component often contains a buffer or a small percentage of an acidic modifier, such as formic acid or ammonium (B1175870) formate (B1220265), to control the pH and improve peak shape and ionization efficiency. researchgate.netiosrjournals.orgijpras.comresearchgate.net

Both isocratic and gradient elution strategies can be employed. Isocratic elution uses a constant mobile phase composition throughout the run, which can be simpler but may not provide adequate separation for complex samples or compounds with a wide range of polarities. researchgate.netiosrjournals.org Gradient elution, where the mobile phase composition changes over time (typically increasing the percentage of the organic solvent), is often used to improve the separation of multiple components and elute later-retained compounds more efficiently. longdom.orgnih.gov The specific ratio of the aqueous and organic phases, the presence and concentration of modifiers, and the gradient program (if used) are optimized to achieve the best chromatographic performance for the analyte and internal standard. For instance, one method used an isocratic system of acetonitrile and 0.1% ammonium formate (70:30) on a C18 column, achieving elution of glimepiride at 1.00 min. researchgate.netiosrjournals.org Another method for simultaneous determination of glimepiride and other drugs used a gradient elution with acetonitrile and water containing 0.1% formic acid. nih.gov

Data Tables

While specific detailed data tables comparing different stationary phases or mobile phase compositions with this compound were not consistently available across the search results in a format suitable for direct extraction into interactive tables, the search results provide examples of method performance parameters achieved using this compound as an internal standard.

Here is a summary of typical validation parameters reported in studies using this compound or other suitable internal standards for Glimepiride analysis by LC-MS/MS:

| Parameter | Reported Range/Value (Example) | Internal Standard Used | Source |

| Linearity Range | 1 – 100 ng/mL | This compound | researchgate.netiosrjournals.org |

| LLOQ | 1 ng/mL | This compound | researchgate.netiosrjournals.org |

| Intraday Precision | < 10% RSD | This compound | researchgate.netiosrjournals.org |

| Interday Precision | < 10% RSD | This compound | researchgate.netiosrjournals.org |

| Accuracy | Within ± 5.40% RE | This compound | researchgate.netiosrjournals.org |

| Recovery (Analyte) | 51.20% to 63.44% (in plasma) | This compound | iosrjournals.org |

| Recovery (IS) | 80.03% (in plasma) | This compound | iosrjournals.org |

| Matrix Effect | 1.0310 to 0.9864 | This compound | iosrjournals.org |

Note: The specific values can vary depending on the matrix, sample preparation method, and LC-MS/MS system used.

Flow Rate and Run Time Optimization

Optimization of flow rate and run time in chromatographic methods utilizing this compound as an internal standard is aimed at achieving efficient separation of glimepiride and this compound from endogenous matrix components and potential interferences, while minimizing the analysis time. A rapid elution time is often a key objective, particularly in high-throughput bioanalysis for pharmacokinetic studies iosrjournals.orgjapsonline.com.

Research indicates that short run times can be achieved with UPLC-MS/MS methods. For instance, one validated UPLC-MS/MS method for glimepiride in human plasma using this compound as the internal standard reported a run time of 1.00 minute for the elution of glimepiride and the internal standard iosrjournals.orgresearchgate.net. Another study mentioned a method runtime of 1.6 minutes per sample nih.gov. Typical flow rates in UPLC methods for glimepiride analysis range from 0.20 mL/min to 0.40 mL/min, utilizing columns with small particle sizes (e.g., 1.7 µm) and narrow internal diameters (e.g., 2.1 mm) to enable fast separations iosrjournals.orgresearchgate.netajptonline.comijpras.comnih.gov.

Mass Spectrometric Detection Parameters

Mass spectrometric detection is critical for the selective and sensitive quantification of glimepiride and this compound. Tandem mass spectrometry (MS/MS), often employing a triple quadrupole mass analyzer, is the preferred mode for bioanalysis due to its specificity and ability to minimize matrix interferences iosrjournals.orgresearchgate.netnih.govjapsonline.com.

Electrospray ionization (ESI) in positive ion mode is commonly used for the ionization of both glimepiride and this compound iosrjournals.orgresearchgate.netnih.govajptonline.comresearchgate.net. ESI is suitable for these compounds as they can be readily protonated, forming ions, which are then subjected to fragmentation in the mass spectrometer.

Multiple Reaction Monitoring (MRM) is the standard acquisition mode in quantitative tandem mass spectrometry. It involves selecting a specific precursor ion (typically the protonated molecule) and monitoring the transition to one or more characteristic product ions formed by fragmentation. This provides high selectivity and sensitivity.

For glimepiride, a commonly reported MRM transition is the precursor ion at m/z 491.x (representing the ion of glimepiride) transitioning to a product ion at m/z 352.x or m/z 126.x iosrjournals.orgresearchgate.netajptonline.comscirp.orgakjournals.com.

For this compound, the deuterium atoms result in a shift in the mass-to-charge ratio. With five deuterium atoms incorporated, the precursor ion is typically observed at m/z 496.x (representing the ion of this compound) iosrjournals.orgresearchgate.net. The corresponding product ion transitions are also shifted due to the deuterium labeling. For example, a transition from m/z 496.x to m/z 131.x has been reported iosrjournals.orgresearchgate.net. Another reported transition for this compound is from m/z 495.0 to m/z 356.3 scirp.org.

The specific MRM transitions used can vary slightly between methods depending on the instrument and optimization process. The selection of transitions is based on achieving optimal sensitivity and specificity, ensuring that the monitored ions are characteristic of the analyte and internal standard and are free from matrix interferences.

Here is a table summarizing typical MRM transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Glimepiride | 491.x | 352.x or 126.x |

| This compound | 496.x | 131.x or 356.x |

Collision-Induced Dissociation (CID), also known as Collisionally Activated Dissociation (CAD), is the process within the mass spectrometer where the precursor ion is fragmented into product ions through collisions with neutral gas molecules (e.g., nitrogen or argon). The efficiency and pattern of fragmentation are influenced by the collision energy applied.

Optimization of CID parameters, specifically the collision energy (CE), is crucial for generating abundant and characteristic product ions for both glimepiride and this compound. The optimal collision energy is determined experimentally for each specific transition to maximize the signal intensity of the chosen product ion. While specific voltage values for fragmentor voltage and collision energy can vary between studies and instruments, the principle involves finding a balance that provides sufficient fragmentation without excessive dissociation that could lead to a loss of sensitivity akjournals.com.

Multiple Reaction Monitoring (MRM) Transitions for Analyte and this compound

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Applications

UPLC-MS/MS is a powerful analytical technique widely applied in bioanalysis, including the quantification of pharmaceutical compounds like glimepiride using this compound as an internal standard iosrjournals.orgresearchgate.netjapsonline.comnih.gov. This hyphenated technique combines the high separation power and speed of UPLC with the sensitivity and selectivity of tandem mass spectrometry.

UPLC-MS/MS offers several significant advantages for high-throughput bioanalysis:

Speed and Throughput: UPLC systems operate at higher flow rates and use columns packed with smaller particles, enabling much faster separations compared to traditional HPLC. This significantly reduces chromatographic run times, allowing for the analysis of a larger number of samples in a shorter period, which is essential for high-throughput bioanalytical studies iosrjournals.orgjapsonline.comnih.gov.

Increased Sensitivity: The narrower peaks generated by UPLC columns lead to a higher concentration of the analyte entering the mass spectrometer at any given time. This, combined with the inherent sensitivity of MS/MS detection, results in lower limits of detection and quantification, enabling the analysis of analytes present at low concentrations in biological matrices iosrjournals.orgjapsonline.comijpras.com.

Improved Resolution: The smaller particle size in UPLC columns provides enhanced chromatographic resolution, leading to better separation of the target analyte from matrix components and potential interferences. This improved separation contributes to method specificity and accuracy japsonline.com.

These advantages make UPLC-MS/MS, particularly when coupled with the use of a stable isotope-labeled internal standard like this compound, an ideal technique for the rapid, sensitive, and reliable quantification of glimepiride in complex biological samples for applications such as pharmacokinetic studies iosrjournals.orgjapsonline.comnih.govijpras.comscirp.orgscirp.org.

Rigorous Validation of Bioanalytical Methods Incorporating this compound

Bioanalytical methods utilizing this compound as an internal standard undergo rigorous validation to ensure their reliability, accuracy, and precision for quantitative analysis in biological matrices. iosrjournals.orgresearchgate.netscirp.orgresearchgate.netnih.govunesp.br Validation is typically performed according to regulatory guidelines, such as those provided by the United States Food and Drug Administration (US FDA). iosrjournals.orgscirp.orgunesp.brd-nb.inforesearchgate.netamazonaws.com Key validation parameters include selectivity, linearity, precision, accuracy, extraction recovery, matrix effects, and stability. iosrjournals.orgunesp.brresearchgate.net

Assessment of Method Selectivity and Specificity against Endogenous Interference

Selectivity and specificity are critical aspects of bioanalytical method validation, ensuring that the method accurately measures the analyte (glimepiride) without interference from endogenous components of the biological matrix or other co-administered substances. iosrjournals.orgresearchgate.netgabi-journal.net Selectivity is typically assessed by analyzing blank matrix samples from different sources. iosrjournals.orgresearchgate.netgabi-journal.netnih.gov These blank samples are processed and analyzed to ensure that no significant peaks are present at the retention times and mass transitions of glimepiride and this compound that would interfere with their quantification. iosrjournals.orgresearchgate.netgabi-journal.net Methods using this compound as an internal standard have demonstrated good selectivity, with minimal interference from human plasma matrix components observed at the specific mass transitions monitored for glimepiride and this compound. researchgate.netresearchgate.net

Establishment of Linear Calibration Ranges and Lower Limits of Quantification (LLOQ)

Linearity establishes the relationship between the instrument response (e.g., peak area ratio of analyte to internal standard) and the concentration of the analyte in the biological matrix. iosrjournals.orgnih.govgabi-journal.net Calibration curves are constructed using a series of standards at different concentrations, including the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ). iosrjournals.orgnih.govgabi-journal.netpharmacompass.com The LLOQ is the lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. iosrjournals.orggabi-journal.netpharmacompass.com Methods employing this compound as an internal standard have demonstrated linearity over various concentration ranges in human plasma, with reported LLOQ values as low as 1 ng/mL or even 0.02 ng/mL. iosrjournals.orgresearchgate.netresearchgate.netscirp.org The linearity is typically evaluated by weighted least-squares linear regression analysis, with a correlation coefficient (r or R²) value of 0.995 or greater indicating a good linear relationship. scirp.orgresearchgate.netnih.govscirp.org

Evaluation of Intra-day and Inter-day Precision and Accuracy

Precision and accuracy assess the reproducibility and closeness of measured values to the true concentration, respectively. iosrjournals.orgnih.govgabi-journal.net Intra-day precision and accuracy are evaluated by analyzing replicate quality control (QC) samples at different concentration levels within a single analytical run. iosrjournals.orgnih.govgabi-journal.net Inter-day precision and accuracy are assessed by analyzing QC samples on multiple different days. iosrjournals.orgnih.govgabi-journal.net Acceptance criteria for precision (expressed as relative standard deviation, RSD or %CV) and accuracy (expressed as percent relative error, RE or percent accuracy) are typically within ±15%, except for the LLOQ, where ±20% is often acceptable. iosrjournals.orgnih.govgabi-journal.netscirp.org Studies using this compound as an internal standard have reported intra-day and inter-day precision and accuracy values within these accepted limits. iosrjournals.orgresearchgate.netscirp.org

Determination of Extraction Recovery and Post-Extraction Stability

Extraction recovery evaluates the efficiency of the sample preparation method in isolating the analyte and internal standard from the biological matrix. iosrjournals.orggabi-journal.net It is determined by comparing the analytical response of extracted samples spiked with the analyte and internal standard before extraction to the response of samples where the analyte and internal standard are added to the matrix extract (post-extraction spike) at the same concentration. iosrjournals.org Recovery of both glimepiride and this compound is assessed. iosrjournals.org Studies have reported varying extraction recovery percentages for glimepiride and this compound in plasma, which can be influenced by the extraction method used (e.g., liquid-liquid extraction, solid-phase extraction). iosrjournals.orgscirp.orgnih.govscirp.org Post-extraction stability assesses the stability of the processed samples in the autosampler before analysis. d-nb.infonih.gov

Assessment of Matrix Effects and Ion Suppression/Enhancement

Matrix effects refer to the influence of co-eluting components from the biological matrix on the ionization efficiency of the analyte and internal standard in the mass spectrometer, which can lead to ion suppression or enhancement. eijppr.comnih.govnih.gov The use of a stable isotope-labeled internal standard like this compound is crucial for compensating for matrix effects, as it is expected to behave similarly to the analyte during ionization. eijppr.com Matrix effects are typically evaluated by comparing the response of the analyte and internal standard in the matrix extract to their response in neat solutions at the same concentration. iosrjournals.orgnih.gov A matrix factor (MF) is calculated, and an MF close to 1 indicates minimal matrix effect. nih.gov Variability in matrix effects across different lots of biological matrix is also assessed. gabi-journal.netnih.gov Studies have evaluated matrix effects for glimepiride methods using this compound, with results indicating acceptable levels of matrix effect or successful compensation by the internal standard. iosrjournals.orgeijppr.com

Stability of Glimepiride and this compound in Biological Matrices (e.g., plasma, serum, urine) under various conditions (freeze-thaw, short-term, long-term, bench-top)

Stability studies are conducted to ensure that the analyte and internal standard remain stable in the biological matrix under various storage and handling conditions that samples may encounter during collection, processing, and analysis. nih.govnih.gov These conditions typically include freeze-thaw cycles, short-term storage at room temperature (bench-top stability), long-term storage at low temperatures (e.g., -20°C or -70°C), and stability in processed extracts in the autosampler. nih.govnih.govscirp.org The stability of both glimepiride and this compound is evaluated by analyzing QC samples stored under these conditions and comparing the results to freshly prepared samples. nih.gov Glimepiride has been shown to be stable in human plasma under various conditions, including multiple freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -65°C ± 15°C. nih.govscirp.org The stability of this compound is also assessed concurrently to ensure its reliability as an internal standard throughout the analytical process.

Alternative and Complementary Analytical Techniques for this compound

While this compound itself is primarily used as an internal standard in methods for glimepiride, the analytical techniques employed for the determination of glimepiride using this compound as an internal standard are varied and often complementary. These techniques focus on achieving high sensitivity, selectivity, and accuracy, particularly when analyzing complex biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that separates volatile and semi-volatile compounds before their detection by mass spectrometry. For compounds like glimepiride, which may have lower volatility, derivatization is often required to make them suitable for GC analysis researchgate.net. A GC-MS method for detecting glimepiride in biological matrices has been developed, involving a liquid-liquid extraction step followed by derivatization researchgate.net. Silylation and acylation were explored as derivatization techniques, with N-Methyl-N-(trimethylsilyl) trifluoroacetamide (B147638) (MSTFA) identified as an effective silylation reagent for the GC-MS analysis of glimepiride researchgate.net. The method utilized the total ion current (TIC) mode for monitoring the ions of the trimethylsilyl (B98337) (TMS) derivative of glimepiride, with an m/z ratio of 256 researchgate.net. This GC-MS method demonstrated linearity in the range of 500 to 2500 ng/mL, with a coefficient of determination (R²) of 0.9924 researchgate.net. The stability of extracted and derivatized glimepiride was also assessed researchgate.net. While this study focused on glimepiride, similar derivatization approaches would likely be necessary for the GC-MS analysis of this compound.

High-Performance Liquid Chromatography with Other Detectors (e.g., UV, Fluorescence) in Conjunction with MS for Comprehensive Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of polar and non-volatile compounds like glimepiride. Various detectors can be coupled with HPLC, including UV, fluorescence, and crucially, mass spectrometry (MS) or tandem mass spectrometry (MS/MS) researchgate.netnih.gov. When this compound is used as an internal standard, HPLC is typically coupled with MS/MS to leverage the specificity and sensitivity of mass detection for both the analyte (glimepiride) and the internal standard nih.goviosrjournals.orgresearchgate.netspringernature.com.

HPLC-MS/MS methods for glimepiride analysis using this compound as an internal standard commonly employ reversed-phase chromatography columns, such as C18 columns iosrjournals.orgscirp.org. The mobile phase typically consists of a mixture of organic solvents (e.g., acetonitrile, methanol) and aqueous buffers (e.g., ammonium formate, formic acid) iosrjournals.orgnih.gov. Electrospray ionization (ESI) in positive mode is frequently used for ionization of glimepiride and this compound iosrjournals.orgspringernature.com. Multiple Reaction Monitoring (MRM) is the preferred mode for detection in MS/MS, allowing for the selective detection of specific precursor-product ion transitions for both glimepiride and its labeled internal standard iosrjournals.orgspringernature.com. For example, MRM transitions of m/z 491.188→126.009 for glimepiride and m/z 496.188→131.009 for this compound have been reported iosrjournals.orgresearchgate.net.

Sample preparation techniques for biological matrices often involve liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate glimepiride and this compound from the matrix components iosrjournals.orgnih.govnih.gov. These methods have demonstrated good linearity, accuracy, and precision over relevant concentration ranges iosrjournals.orgnih.govnih.gov.

While HPLC coupled with UV or fluorescence detectors can be used for glimepiride analysis, particularly in pharmaceutical formulations where the concentration is higher and matrix interference is less complex, the combination with MS is generally preferred for the sensitive and selective quantification of glimepiride in biological fluids using this compound as an internal standard researchgate.netnih.govajpaonline.com. The use of MS/MS provides a higher level of specificity by monitoring unique fragmentation patterns, which is essential for accurate quantification in complex biological samples ajpaonline.com.

Here is a table summarizing some analytical parameters from a UPLC-MS/MS method utilizing this compound as an internal standard:

| Parameter | Value/Description | Source |

| Analytical Technique | UPLC-MS/MS | iosrjournals.org |

| Internal Standard (IS) | This compound (GPD-d5) | iosrjournals.org |

| Column | Acquity UPLC BEH C18 | iosrjournals.org |

| Mobile Phase | Acetonitrile and 0.1 % ammonium formate (70:30) | iosrjournals.org |

| Flow Rate | 0.30 mL/min | iosrjournals.org |

| Detection Mode | Positive Electrospray Ionization (ESI) | iosrjournals.org |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) | iosrjournals.org |

| MRM Transition (Glimepiride) | m/z 491.188→126.009 | iosrjournals.org |

| MRM Transition (this compound) | m/z 496.188→131.009 | iosrjournals.org |

| Linearity Range | 1–100 ng/mL | iosrjournals.org |

| LLOQ | 1 ng/mL | iosrjournals.org |

| Intraday Precision (RSD %) | < 10 % | iosrjournals.org |

| Interday Precision (RSD %) | < 10 % | iosrjournals.org |

| Accuracy (RE %) | Within ± 5.40 % | iosrjournals.org |

| Recovery (Glimepiride) | 51.20 % to 63.44 % | iosrjournals.org |

| Recovery (IS) | 80.03 % | iosrjournals.org |

Applications of Glimepiride D5 in Pharmaceutical and Biomedical Research

Pharmacokinetic (PK) and Toxicokinetic (TK) Studies

Glimepiride-d5 plays a crucial role in the bioanalysis supporting pharmacokinetic and toxicokinetic studies of Glimepiride (B1671586). Its use as an internal standard helps to account for variations that can occur during sample preparation, matrix effects, and instrument variability, thereby ensuring the reliability of the quantitative results.

In Vivo Quantitation of Glimepiride in Preclinical Models (e.g., rat plasma, serum) and Human Subjects

Validated bioanalytical methods utilizing this compound as an internal standard have been developed for the quantification of Glimepiride in biological samples from both preclinical species and human subjects. For instance, a sensitive and rapid ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) method was developed and validated for the simultaneous determination of Glimepiride in human plasma using this compound as the IS. iosrjournals.orgresearchgate.netresearchgate.net This method involved specific chromatographic conditions and mass spectrometric detection parameters, including multiple reaction monitoring (MRM) transitions of m/z 491.188→126.009 for Glimepiride and m/z 496.188→131.009 for this compound. iosrjournals.orgresearchgate.net The method was validated over a dynamic concentration range and successfully applied to clinical samples following oral administration of Glimepiride in volunteers. iosrjournals.orgresearchgate.net

Similar LC-MS/MS methods employing this compound or other labeled forms of Glimepiride as internal standards have been established for the determination of Glimepiride in rat plasma, enabling pharmacokinetic studies in preclinical models. researchgate.netphytojournal.com These methods are essential for accurately measuring drug concentrations in biological fluids over time, which is fundamental for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of Glimepiride.

Determination of Key Pharmacokinetic Parameters (e.g., Cmax, Tmax, AUC, half-life, clearance, volume of distribution) using this compound as IS

The accurate plasma concentration data obtained through bioanalytical methods employing this compound as the internal standard are directly used to determine key pharmacokinetic parameters. These parameters provide insights into how the body handles Glimepiride. Parameters such as maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), and the area under the plasma concentration-time curve (AUC) are routinely calculated from the concentration-time profiles generated using these methods. nih.govnih.govdovepress.com

Studies evaluating the pharmacokinetics of Glimepiride in healthy volunteers and patients with type 2 diabetes have reported parameters like Tmax values ranging from 0.7 to 2.8 hours in healthy volunteers and 2.4 to 3.75 hours in T2DM patients after oral administration. nih.gov The elimination half-life of Glimepiride is approximately 5 to 8 hours, which can increase up to 9 hours following multiple doses. drugbank.com Total body clearance has been reported in the range of 47.8 to 52.7 mL/min in healthy subjects and patients with T2D. drugbank.com The volume of distribution following intravenous dosing in healthy subjects was reported as 8.8 L (113 mL/kg). drugbank.com While these specific parameter values are for Glimepiride itself, their accurate determination in various studies relies heavily on the validated bioanalytical methods that commonly utilize this compound as the internal standard to ensure the quality and reliability of the underlying concentration data.

Bioavailability and Bioequivalence Studies of Glimepiride Formulations

This compound is an essential component in bioequivalence studies, which are conducted to demonstrate that different formulations of Glimepiride (e.g., generic versions compared to a reference product) deliver the same amount of active ingredient to the bloodstream at the same rate. These studies typically involve administering the test and reference formulations to healthy volunteers and measuring the Glimepiride concentrations in plasma over time. nih.govdovepress.cominnovareacademics.inaphrc.org The bioanalytical methods used for these studies rely on this compound as the internal standard for accurate quantification of Glimepiride in the collected plasma samples. nih.govdovepress.com

Bioequivalence is assessed by comparing the pharmacokinetic parameters, particularly Cmax and AUC, between the test and reference formulations. nih.govdovepress.com For instance, a study evaluating the bioequivalency of two different formulations of Glimepiride 1 mg in healthy Chinese subjects utilized an HPLC-MS/MS method with this compound as the internal standard to determine plasma concentrations. nih.govdovepress.com The study found that the geometric mean ratios (GMR) for AUC and Cmax were within the acceptable range for bioequivalence, supported by the reliable quantification provided by the analytical method using the labeled internal standard. nih.govdovepress.com

Investigations of Drug-Drug Interactions (DDIs) and Food Effects on Glimepiride Pharmacokinetics utilizing this compound

Bioanalytical methods employing this compound as the internal standard are also fundamental in studies investigating potential drug-drug interactions (DDIs) and the effect of food on Glimepiride pharmacokinetics. When Glimepiride is co-administered with other drugs or taken with food, its absorption, metabolism, or excretion can be altered, leading to changes in its plasma concentration profile. nih.gov

Studies evaluating the pharmacokinetic interactions between Glimepiride and other medications, such as gemigliptin (B52970) or ertugliflozin, have employed validated LC-MS/MS methods to quantify Glimepiride in plasma samples. nih.govnih.gov The use of this compound as the internal standard in these methods ensures accurate measurement of Glimepiride concentrations, allowing for reliable assessment of whether the co-administered drug affects Glimepiride's PK parameters like Cmax and AUC. nih.govnih.gov Similarly, studies investigating the effect of food on Glimepiride pharmacokinetics have shown that taking Glimepiride with meals can affect its absorption rate and the extent of exposure, findings that are based on the plasma concentration data obtained using sensitive and validated bioanalytical methods likely employing this compound as IS. nih.gov

Metabolic Pathway Elucidation of Glimepiride

While this compound is primarily used as an internal standard for quantifying the parent drug, bioanalytical methods capable of simultaneously quantifying Glimepiride and its metabolites are crucial for understanding its metabolic fate.

Identification and Characterization of Glimepiride Metabolites in Biological Systems

Glimepiride is known to undergo hepatic metabolism, primarily mediated by the cytochrome P450 enzyme CYP2C9. researchgate.netnih.govdrugbank.com The major metabolites are the cyclohexyl hydroxymethyl derivative (M1) and the carboxyl derivative (M2). researchgate.netnih.govdrugbank.com M1 is formed by CYP2C9 and is further oxidized to the inactive M2 metabolite by cytosolic enzymes. researchgate.netnih.govdrugbank.com

Studies aimed at identifying and characterizing these metabolites in biological systems, such as plasma, often utilize advanced analytical techniques like LC-MS/MS. researchgate.netresearchgate.net While this compound serves as the internal standard for the quantification of the parent drug in these studies, the identification and characterization of metabolites typically involve comparing their mass spectra and chromatographic behavior to reference standards of the known metabolites. researchgate.netresearchgate.net Some validated LC-MS/MS methods have been developed for the simultaneous determination of Glimepiride and its metabolites in human plasma. researchgate.netresearchgate.net Although these methods quantify metabolites, the internal standards used for the metabolites themselves may differ from this compound, which is specifically designed as the IS for the parent Glimepiride. Therefore, while this compound is integral to the bioanalysis in studies that also investigate metabolism by providing accurate parent drug quantification, its direct role in the structural elucidation or quantification of metabolites is limited to its function as the IS for Glimepiride.

Application of this compound as a Tracer for In Vitro and In Vivo Metabolism Studies

Deuterium-labeled compounds like this compound are widely used as tracers in metabolism studies. The isotopic label allows researchers to differentiate the labeled parent drug from its endogenous metabolic products when analyzed by mass spectrometry. This is crucial for tracking the metabolic fate of glimepiride in biological systems, both in isolated enzyme systems (in vitro) and in living organisms (in vivo). By administering this compound and analyzing biological samples (such as plasma, urine, or tissue extracts) using techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), researchers can identify and quantify metabolites formed from the labeled parent drug. This helps in understanding the metabolic pathways involved, the enzymes responsible (e.g., CYP2C9 for the initial metabolism of glimepiride to its hydroxylated metabolite M1) wikipedia.orgpharmgkb.orgnih.govfda.govdrugbank.comhres.ca, and the rate of metabolism. While specific studies detailing the use of this compound as a tracer for glimepiride metabolism were not extensively found in the provided search results, the general principle of using deuterated analogs as tracers in drug metabolism studies is well-established in the field researchgate.net.

Quantitative Analysis of Parent Drug and Metabolites Using this compound and Deuterated Metabolite Internal Standards

One of the most significant applications of this compound is its use as an internal standard (IS) in quantitative bioanalytical methods, particularly those employing LC-MS/MS iosrjournals.orgresearchgate.netresearchgate.netijpras.comscirp.org. Due to its structural similarity and identical chemical properties to unlabeled glimepiride, except for the mass, this compound behaves similarly during sample preparation, extraction, and chromatographic separation. However, its different mass-to-charge ratio allows it to be distinctly detected by the mass spectrometer.

The use of this compound as an internal standard helps to improve the accuracy and precision of glimepiride quantification in complex biological matrices like plasma or urine. It accounts for potential variations introduced during sample processing, ionization efficiency in the mass spectrometer, and chromatographic variations. By spiking a known amount of this compound into each sample before extraction, the ratio of the peak area of unlabeled glimepiride to that of this compound can be used for accurate quantification.

Similarly, deuterated analogs of glimepiride metabolites, such as the hydroxylated metabolite (M1) and the carboxylated metabolite (M2), can be synthesized and used as internal standards for the quantitative analysis of these metabolites in biological samples wikipedia.orgpharmgkb.orgfda.govdrugbank.com. This is essential for pharmacokinetic studies aimed at determining the concentration-time profiles of both the parent drug and its active and inactive metabolites. For instance, a validated UPLC-MS/MS method for the simultaneous determination of glimepiride in human plasma utilized this compound as the internal standard, demonstrating good linearity, precision, and accuracy within a specified concentration range iosrjournals.orgresearchgate.net. The method involved specific multiple reaction monitoring (MRM) transitions for glimepiride and this compound (m/z 491.188 > 126.009 for glimepiride and m/z 496.188 > 131.009 for this compound) iosrjournals.orgresearchgate.net.

Impurity Profiling and Quantification in Glimepiride Formulations

Maintaining the purity of pharmaceutical formulations is critical for patient safety and drug efficacy. Impurity profiling and quantification involve identifying and measuring chemical impurities present in the active pharmaceutical ingredient (API) and finished drug products. Deuterated standards, including this compound and deuterated impurities, play a vital role in developing and validating analytical methods for this purpose.

Use of this compound in the Development of Methods for Impurity Detection and Quantification

While the primary role of this compound in impurity analysis is often as an internal standard for quantifying the main glimepiride component, its availability and the analytical techniques used for labeled compounds (like LC-MS) are also instrumental in the broader context of impurity profiling. The development of sensitive and specific methods, such as HPLC and UPLC-MS/MS, for detecting and quantifying impurities in glimepiride formulations often involves the use of internal standards to ensure method robustness and accuracy researchgate.netcapes.gov.br. Although the provided results specifically mention the use of impurity standards for determining relative response factors in HPLC methods for glimepiride impurities, the principles of using stable isotope-labeled internal standards for accurate quantification extend to impurity analysis, especially when using mass spectrometry detection capes.gov.br. The ability to distinguish impurities from the main drug and the internal standard based on their mass-to-charge ratios is a key advantage of MS-based methods.

Role of Deuterated Impurities as Reference Standards for Quality Control

Deuterated impurities of glimepiride serve as valuable reference standards for the quality control of glimepiride drug substance and drug products iosrjournals.org. These isotopically labeled impurities are chemically identical to their unlabeled counterparts but are distinguishable by mass spectrometry. By using deuterated impurities as reference standards, analytical methods can be developed and validated to accurately identify and quantify specific impurities that may be present in glimepiride batches. This is essential for ensuring that impurity levels comply with regulatory limits, thereby guaranteeing the quality and safety of the final pharmaceutical product. The synthesis and characterization of potential impurities, including their deuterated forms, are crucial steps in developing robust quality control methods capes.gov.br.

Translational Research and Clinical Applications

Support for Clinical Trials Requiring Precise Glimepiride Quantitation

Precise and accurate quantification of drug concentrations in biological matrices is critical for pharmacokinetic, bioavailability, and bioequivalence studies conducted during clinical trials. This compound serves as a highly effective internal standard in these bioanalytical methods. The use of a stable isotope-labeled internal standard like this compound is advantageous because it is chemically identical to the analyte (Glimepiride) and behaves similarly during sample preparation and chromatographic analysis, while being distinguishable by mass spectrometry. This similarity helps to compensate for potential variations in sample processing, matrix effects, and instrument response, thereby improving the accuracy and reproducibility of the quantification.

Validated bioanalytical methods employing this compound as an internal standard have been developed for the determination of Glimepiride in human plasma using techniques such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) iosrjournals.orgresearchgate.netnih.gov. These methods are designed to be sensitive and rapid, capable of quantifying Glimepiride over a dynamic concentration range relevant to clinical studies iosrjournals.orgresearchgate.net. For example, a UPLC-MS/MS method was validated over a concentration range of 1–100 ng/mL, demonstrating good linearity, precision, and accuracy iosrjournals.orgresearchgate.net. The lower limit of quantification (LLOQ) for this method was established at 1 ng/mL iosrjournals.orgresearchgate.net.

The application of such validated methods in clinical trials allows for the reliable measurement of Glimepiride concentrations in patient samples following administration. This data is essential for assessing the drug's absorption, distribution, metabolism, and excretion (ADME) profile in humans. The precision offered by using this compound as an internal standard is particularly important in studies evaluating the bioequivalence of different Glimepiride formulations or in pharmacokinetic studies investigating dose-response relationships and potential drug interactions. The ability to accurately quantify Glimepiride levels supports the characterization of its pharmacokinetic profile in diverse patient populations participating in clinical trials.

Data from a UPLC-MS/MS method using this compound as an internal standard showed specific parameters for the analysis of Glimepiride in human plasma. The method utilized an Acquity UPLC BEH C18 column with an isocratic elution system of acetonitrile (B52724) and 0.1% ammonium (B1175870) formate (B1220265) (70:30) iosrjournals.org. Detection was performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode iosrjournals.org. Multiple Reaction Monitoring (MRM) transitions were used for quantification, with m/z 491.188→126.009 for Glimepiride and m/z 496.188→131.009 for this compound iosrjournals.org. The retention time for both Glimepiride and the internal standard was approximately 1.00 minute iosrjournals.org.

Table 1: Representative Bioanalytical Method Parameters for Glimepiride Quantification using this compound as Internal Standard

| Parameter | Detail |

| Analytical Technique | UPLC-MS/MS |

| Matrix | Human Plasma |

| Internal Standard | This compound |

| Column | Acquity UPLC BEH C18 |

| Mobile Phase | Acetonitrile:0.1% Ammonium Formate (70:30) |

| Flow Rate | 0.30 mL/min |

| Detection Mode | Positive ESI |

| MRM Transition (Glimepiride) | m/z 491.188→126.009 |

| MRM Transition (this compound) | m/z 496.188→131.009 |

| Retention Time | ~1.00 min |

| Linearity Range | 1–100 ng/mL iosrjournals.orgresearchgate.net |

| LLOQ | 1 ng/mL iosrjournals.orgresearchgate.net |

The validation of such methods ensures their reliability for generating data used in regulatory submissions and for making informed decisions regarding drug efficacy and safety in clinical development.

Mechanistic Studies related to Glimepiride's Pharmacological Actions in Diabetic Models

Glimepiride is known to lower blood glucose levels primarily by stimulating the release of insulin (B600854) from pancreatic beta cells through the blockade of ATP-sensitive potassium (KATP) channels iosrjournals.orgwikipedia.orgmims.comportico.orgdrugbank.comchemicalbook.ininnovareacademics.inresearchgate.netclinicaltrials.eujuniperpublishers.com. Beyond this primary mechanism, Glimepiride also exerts extra-pancreatic effects, including increasing the sensitivity of peripheral tissues to insulin and promoting glucose uptake and utilization in muscle and fat tissue portico.orgdrugbank.comchemicalbook.ininnovareacademics.inresearchgate.net.

Mechanistic studies investigating these pharmacological actions often involve in vitro and in vivo experiments using various diabetic models. While Glimepiride itself is the compound studied for its therapeutic effects, this compound plays a crucial supporting role in these studies by enabling accurate quantification of Glimepiride and its metabolites in biological samples from the models. This quantitative data is vital for correlating drug exposure with observed pharmacological effects and for understanding the pharmacokinetics in different species or experimental conditions.

Studies in animal models, such as diabetic KK-Ay mice and BB rats, have provided insights into Glimepiride's effects on blood glucose, fasting plasma insulin, and HbA1c levels, as well as its influence on processes like lipogenesis and glycogenesis portico.org. The ability to precisely measure Glimepiride concentrations in plasma or tissue samples from these models using methods validated with this compound ensures that the observed pharmacological responses can be accurately related to the drug exposure levels. This is particularly important when studying dose-dependent effects or comparing the activity of Glimepiride with other antidiabetic agents in preclinical models.

Furthermore, research into Glimepiride's effects on cardiovascular KATP channels and its potential to preserve myocardial preconditioning in animal models contributes to a more complete understanding of its pharmacological profile beyond glycemic control researchgate.netportico.orgnih.gov. Accurate quantification of Glimepiride in these studies, facilitated by this compound as an internal standard, helps to establish the concentrations at which these effects occur.

Quality Control, Reference Standards, and Regulatory Considerations

Glimepiride-d5 as a Certified Reference Material (CRM)

This compound is available as a stable isotope-labeled analytical standard and a certified reference material (CRM) from various suppliers lgcstandards.com. CRMs are essential for analytical laboratories as they provide a traceable standard with certified properties, ensuring the accuracy and comparability of results across different tests and laboratories. The certification process involves rigorous characterization to confirm the identity, purity, and isotopic enrichment of this compound. This makes it a reliable standard for quantitative analysis.

Role in Analytical Method Development and Validation for Regulatory Submissions (e.g., ANDA, QC applications)

This compound is widely used in the development and validation of analytical methods for the quantification of Glimepiride (B1671586) in various matrices, including pharmaceutical formulations and biological samples synzeal.comchemwhat.comsynzeal.comchemwhat.com. Its stable isotope labeling makes it an ideal internal standard in mass spectrometry-based methods, such as LC-MS. The use of an internal standard like this compound helps to compensate for variations that can occur during sample preparation, injection, and analysis, thereby improving the accuracy and precision of the method synzeal.comchemwhat.comsynzeal.comchemwhat.com.

Analytical method validation is a critical requirement for regulatory submissions like Abbreviated New Drug Applications (ANDA) and Quality Control (QC) applications synzeal.comchemwhat.comsynzeal.comchemwhat.com. Validation parameters typically include accuracy, precision, linearity, specificity, limit of detection (LOD), and limit of quantification (LOQ) researchgate.netjyoungpharm.orgdemarcheiso17025.comindexcopernicus.com. This compound is used during the validation process to assess these parameters, ensuring that the developed method is suitable for its intended purpose and meets regulatory expectations synzeal.comchemwhat.comsynzeal.comchemwhat.com. For instance, it can be used to determine the recovery of Glimepiride from complex matrices, a key aspect of accuracy assessment researchgate.netjyoungpharm.orgindexcopernicus.com.

Traceability and Standardized Use in Pharmaceutical Laboratories

The availability of this compound as a reference standard with detailed characterization data facilitates its standardized use in pharmaceutical laboratories synzeal.comchemwhat.comsynzeal.comchemwhat.com. Traceability of analytical measurements to recognized standards, such as pharmacopeial standards (e.g., USP or EP), is a fundamental requirement in quality control synzeal.comchemwhat.comsynzeal.comchemwhat.com. Using this compound as a traceable reference standard helps laboratories demonstrate the reliability of their analytical results and ensures consistency in testing procedures. This is crucial for maintaining product quality and compliance with good manufacturing practices (GMP).

Compliance with Regulatory Guidelines for Bioanalytical Method Validation (e.g., FDA, ICH)

Bioanalytical method validation is specifically addressed by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) outsourcedpharma.combioanalysisforum.jpfda.goveuropa.eu. Guidelines like the ICH M10 Bioanalytical Method Validation and Study Sample Analysis provide recommendations for validating methods used to measure drug concentrations in biological matrices outsourcedpharma.comfda.goveuropa.eu. This compound, as a stable isotope-labeled internal standard, is particularly valuable in bioanalytical methods (e.g., for pharmacokinetic or bioequivalence studies) to ensure method accuracy, precision, and reliability in complex biological samples researchgate.net. The use of appropriate reference standards, including labeled internal standards like this compound, is essential for complying with these stringent regulatory requirements outsourcedpharma.combioanalysisforum.jpfda.goveuropa.eu.

Future Directions and Advanced Research Perspectives

Integration of Glimepiride-d5 Data with Physiologically-Based Pharmacokinetic (PBPK) Modeling

Physiologically-Based Pharmacokinetic (PBPK) modeling is a powerful computational approach used to predict the absorption, distribution, metabolism, and excretion (ADME) of drugs within a biological system. frontiersin.orgresearchgate.netgwu.edu PBPK models simulate drug behavior based on physiological parameters and in vitro data. The integration of data obtained using this compound can significantly enhance the accuracy and predictive power of these models.

Deuterium (B1214612) labeling can influence the metabolic rate of a compound due to the kinetic isotope effect, where a carbon-deuterium bond is typically more resistant to enzymatic cleavage than a carbon-hydrogen bond. acs.orgnih.gov By using this compound, researchers can study the metabolic pathways of glimepiride (B1671586) with greater precision. Comparing the metabolism of this compound to its non-labeled counterpart allows for the quantification of the deuterium kinetic isotope effect on specific metabolic steps, particularly those mediated by cytochrome P450 enzymes like CYP2C9, which is involved in glimepiride metabolism. wikipedia.orgmdpi.com

Data on the differential metabolism and clearance of this compound compared to glimepiride can be incorporated into PBPK models to refine predictions of glimepiride's pharmacokinetics in various physiological states and populations. This is particularly valuable for understanding potential drug-drug interactions or variations in metabolism due to genetic polymorphisms affecting CYP2C9 activity. mdpi.com The use of this compound as a tracer can provide more accurate data on distribution and elimination rates, leading to more robust PBPK models for glimepiride.

Exploration of Novel Deuteration Strategies for Enhanced Analytical Utility

While this compound is a valuable analytical standard, future research may explore alternative or additional deuteration strategies to further enhance its analytical utility. Different deuteration patterns on the glimepiride molecule could offer advantages in specific analytical methods, such as improving signal intensity, reducing chemical noise, or providing better separation from endogenous compounds or metabolites during mass spectrometry analysis. acs.org

Research could focus on synthesizing glimepiride labeled with a higher number of deuterium atoms or at different positions to investigate the impact on fragmentation patterns in mass spectrometry. This could lead to the development of even more sensitive and selective analytical methods for glimepiride quantification in complex biological matrices. acs.orgresearchgate.net Furthermore, exploring the stability of different deuterated forms under various analytical conditions could optimize sample preparation and analysis protocols, ensuring the integrity of the internal standard throughout the process.

Potential for this compound in Proteomic and Metabonomic Studies for Deeper Biological Insights

Proteomics and metabolomics are high-throughput approaches that study the entire set of proteins and metabolites, respectively, within a biological system. mdpi.commdpi.com These fields aim to provide a comprehensive understanding of biological processes and how they are affected by factors like disease or drug administration. This compound can play a role in these studies, particularly in the context of drug-protein binding and drug metabolism profiling.

In proteomic studies, this compound could be used in experiments investigating the interaction of glimepiride with proteins, such as drug transporters or enzymes involved in its metabolism. By using labeled glimepiride, researchers can more accurately quantify protein binding or enzyme activity through techniques like mass spectrometry-based quantitative proteomics.

In metabonomic studies, this compound can serve as a crucial tool for identifying and quantifying glimepiride and its metabolites in biological samples. hmdb.ca The distinct mass of this compound allows for clear differentiation from the endogenous glimepiride and its non-labeled metabolites. This facilitates the accurate profiling of metabolic pathways, the identification of novel metabolites, and the assessment of how glimepiride perturbs the endogenous metabolome. nih.gov Such studies can provide deeper insights into the drug's mechanism of action, potential off-target effects, and inter-individual variability in drug response.

Development of High-Throughput Screening Assays Incorporating this compound for Drug Discovery and Development

High-throughput screening (HTS) is a process used in drug discovery to rapidly test large libraries of compounds for biological activity. researchgate.netta-journal.ru Incorporating this compound into HTS assays, particularly those involving mass spectrometry detection, can offer significant advantages.

This compound can be used as an internal standard in HTS assays designed to identify modulators of glimepiride's metabolism or transport. By spiking samples with a known amount of this compound, researchers can accurately quantify the amount of glimepiride remaining after incubation with test compounds or biological samples. chromatographyonline.comnih.gov This allows for the identification of compounds that inhibit or induce glimepiride metabolism or affect its transport across membranes.

Furthermore, this compound could be utilized in HTS assays aimed at discovering novel targets for glimepiride or compounds that interact with these targets. Its use in conjunction with advanced mass spectrometry techniques can enable the simultaneous quantification of this compound and potential target molecules or downstream effectors, providing a more direct measure of compound activity in a high-throughput format. acs.orgresearchgate.net This application can accelerate the early stages of drug discovery and development by providing reliable and high-quality data from large screening sets.

Q & A

Q. What are the key storage conditions for maintaining the isotopic integrity of Glimepiride-d5 in experimental settings?

this compound should be stored at -20°C to prevent degradation and ensure isotopic stability. Researchers must validate storage conditions by periodically testing purity via mass spectrometry, especially in long-term studies. Deviations in temperature can lead to deuterium exchange, altering molecular mass and compromising its utility as an internal standard .

Q. How should this compound be incorporated as an internal standard in LC-MS/MS assays for quantifying sulfonylurea drugs?

Methodological steps include:

- Isotopic Purity Verification : Confirm deuterium enrichment (>98%) using high-resolution mass spectrometry.

- Matrix Calibration : Validate linearity across physiological ranges (e.g., 5–100 ng/mL) in target matrices (e.g., plasma).

- Ion Suppression Testing : Assess matrix effects by comparing analyte response in solvent versus biological samples. Refer to protocols in pharmacokinetic studies using deuterated analogs, such as those for chlorpropamide-d4 and glyburide-d11 .

Q. What are the foundational steps to ensure reproducibility in synthesizing this compound?

- Deuterium Source : Use deuterated ethyl groups (CD2CD3) during synthesis to minimize isotopic scrambling.

- Characterization : Provide NMR (¹H, ¹³C) and HRMS data in supplementary materials, following guidelines for novel deuterated compounds .

- Batch Consistency : Document reaction yields and purity thresholds (>95%) across batches .

Advanced Research Questions

Q. How can researchers resolve contradictions in non-monotonic trends observed in environmental monitoring data involving this compound?

- Statistical Analysis : Apply Spearman’s rank correlation (ρ) to assess trend consistency. For example, this compound showed ρ = 0.77 in a time-series study, indicating random variation, while acetaminophen-d4 (ρ = 0.98) confirmed monotonicity .

- Data Filtering : Use rank-based thresholds (e.g., top 8% of ρ values) to exclude noise in non-target screening .

- Causation Testing : Pair trend analysis with source-tracking models to distinguish environmental persistence from analytical artifacts.

Q. What experimental strategies mitigate isotopic interference when this compound is used in metabolic pathway studies?

- Cross-Validation : Compare pharmacokinetic profiles of this compound with non-deuterated Glimepiride to identify deuterium-related metabolic shifts.

- Fragment Ion Monitoring : Use MS/MS to isolate deuterium-free fragments (e.g., sulfonylurea backbone) for accurate quantification .

- In Silico Modeling : Predict deuterium kinetic isotope effects (KIEs) using computational tools like Gaussian or ORCA .

Q. How should researchers design studies to investigate this compound’s stability under varying pH and temperature conditions?

- Accelerated Degradation Testing : Expose samples to pH 2–9 and temperatures (4°C–40°C) for 0–72 hours.

- Analytical Endpoints : Quantify degradation via UV-HPLC (λ = 230 nm) and confirm structural integrity with FTIR.

- Kinetic Modeling : Calculate half-life (t½) using first-order decay equations. Reference stability frameworks from environmental chemistry studies .

Methodological Frameworks

Q. What criteria (e.g., FINER) apply when formulating hypothesis-driven research questions for this compound?

- Feasible : Ensure access to isotopic labeling facilities and analytical instruments (e.g., HRMS).

- Novel : Address gaps, such as deuterium’s impact on Glimepiride’s binding affinity to SUR1 receptors.

- Ethical : Adhere to chemical safety protocols for handling deuterated compounds .

Q. How can systematic reviews optimize the use of this compound in meta-analyses of sulfonylurea pharmacokinetics?

- Inclusion Criteria : Prioritize studies with documented isotopic purity and cross-validated LC-MS/MS methods.

- Risk of Bias Assessment : Evaluate blinding in sample analysis and data reporting consistency .

- Data Synthesis : Use forest plots to compare half-lives across deuterated vs. non-deuterated analogs .

Data Analysis and Reporting

Q. What are the best practices for reporting this compound data in compliance with analytical chemistry journals?

- Supplementary Materials : Include raw chromatograms, calibration curves, and deuterium enrichment certificates.

- Reproducibility Checklist : Detail instrument parameters (e.g., LC column: C18, 2.6 µm; MS polarity: positive ion mode) .

- Ethical Compliance : Declare storage protocols and disposal methods for deuterated waste .

Q. How should researchers address conflicting results in this compound recovery rates across different laboratories?

- Interlaboratory Studies : Implement round-robin testing with standardized protocols (e.g., ISO/IEC 17025).

- Error Source Analysis : Use Pareto charts to identify major contributors (e.g., pipetting variability, column aging) .

- Method Harmonization : Publish detailed SOPs in open-access repositories like Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|